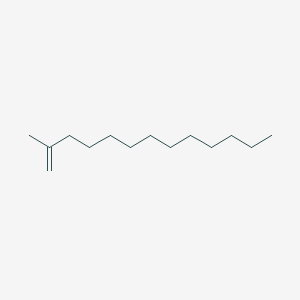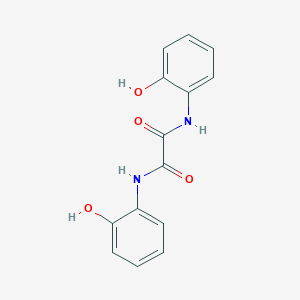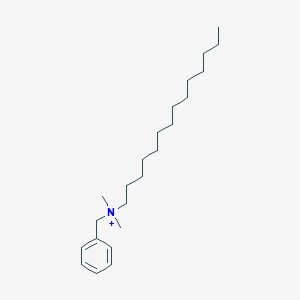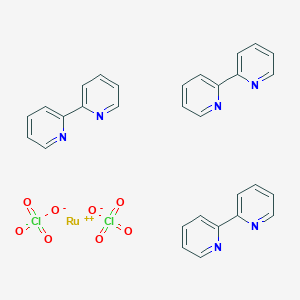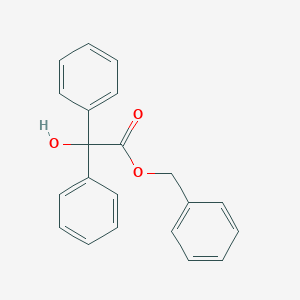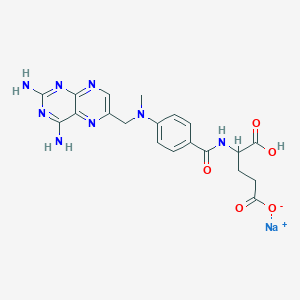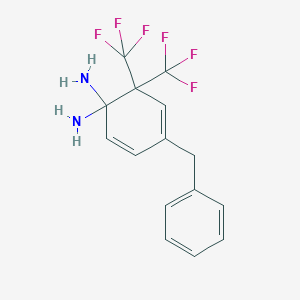
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine, also known as BTFMC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTFMC is a heterocyclic compound that contains two nitrogen atoms in its structure. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Wirkmechanismus
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine acts as an allosteric inhibitor of PTPs by binding to a specific site on the enzyme that is distinct from the catalytic site. This binding induces a conformational change in the enzyme that inhibits its activity. By inhibiting the activity of PTPs, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine can modulate several cellular signaling pathways that are involved in cancer, diabetes, and inflammation.
Biochemische Und Physiologische Effekte
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to decrease the levels of glucose and insulin in diabetic mice. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other PTP inhibitors. However, the synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise. Additionally, the cost of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is relatively high, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. One direction is to investigate its potential as a therapeutic agent for cancer, diabetes, and inflammation. Another direction is to study the structure-activity relationship of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine and develop more potent and selective PTP inhibitors. Additionally, the use of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine as a research tool can be expanded to study the role of PTPs in other cellular signaling pathways.
Synthesemethoden
The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine involves a multi-step process that starts with the reaction of 4-bromo-2,2-bis(trifluoromethyl)cyclohexa-1,3-diene with benzylamine. The resulting intermediate is then treated with sodium hydride and 1,2-bis(chloromethyl)benzene to give the final product, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and immunomodulatory properties. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to inhibit the activity of several PTPs, including PTP1B, which is a validated drug target for the treatment of type 2 diabetes and obesity. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
15403-97-1 |
|---|---|
Produktname |
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
Molekularformel |
C15H14F6N2 |
Molekulargewicht |
336.27 g/mol |
IUPAC-Name |
4-benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
InChI |
InChI=1S/C15H14F6N2/c16-14(17,18)12(15(19,20)21)9-11(6-7-13(12,22)23)8-10-4-2-1-3-5-10/h1-7,9H,8,22-23H2 |
InChI-Schlüssel |
JZGCXWMPFLVTSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



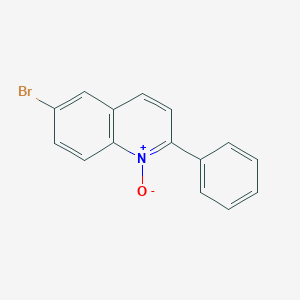
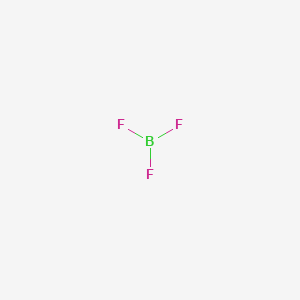
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
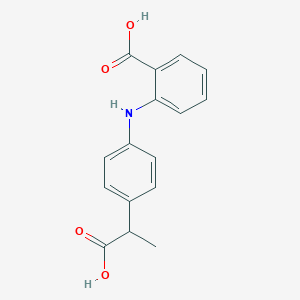

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

